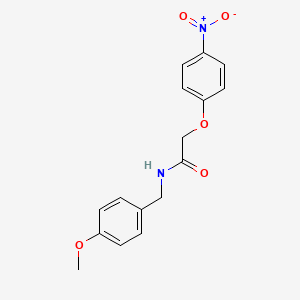

N-(5-propyl-1,3,4-thiadiazol-2-yl)nicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

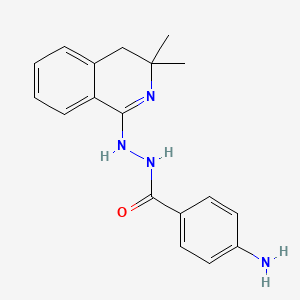

“N-(5-propyl-1,3,4-thiadiazol-2-yl)nicotinamide” is a chemical compound that belongs to the class of 1,3,4-thiadiazoles . It is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich . This compound has been synthesized and confirmed by 1H NMR and HRMS .

Synthesis Analysis

The synthesis of “N-(5-propyl-1,3,4-thiadiazol-2-yl)nicotinamide” has been reported in the literature . The compound was synthesized using analytical grade reagents . The melting points were determined using an X-4 apparatus . The 1H NMR spectra were measured on a Bruker AC-P500 instrument (300 MHz) using TMS as an internal standard and CDCl3 .Molecular Structure Analysis

The molecular structure of “N-(5-propyl-1,3,4-thiadiazol-2-yl)nicotinamide” was determined by a single crystal X-ray diffraction study . The crystal belongs to the triclinic system, space group P-1 .科学的研究の応用

Herbicidal Activity

The compound has been shown to possess moderate herbicidal activity against Brassica campestris . This suggests potential use in agricultural settings for the control of certain weeds. The specific mechanism by which it exerts this effect could be a subject of further study to develop targeted herbicides.

Antimicrobial and Antifungal Properties

1,3,4-Thiadiazole derivatives, which include the compound , have been reported to exhibit antibacterial and antifungal activities . This opens up research avenues in the development of new antimicrobial agents that could be effective against resistant strains of bacteria and fungi.

Anticancer Potential

Thiadiazole derivatives have been explored for their anticancer properties. They are known to cross cellular membranes and interact with biological targets, which makes them promising candidates for anticancer drug development . The compound could be investigated for its efficacy across various cancer models, focusing on its mechanism of action and potential targets.

Anti-inflammatory Applications

Compounds with the 1,3,4-thiadiazole moiety have been associated with anti-inflammatory activities . Research into the compound’s potential as an anti-inflammatory agent could lead to new treatments for chronic inflammatory diseases.

Antiepileptic and Analgesic Effects

The structural class of 1,3,4-thiadiazoles has been noted for its antiepileptic and analgesic effects . This compound could be part of studies aimed at understanding and improving treatments for epilepsy and pain management.

Antidiabetic Activity

Research has indicated that 1,3,4-thiadiazole derivatives may have applications in managing diabetes . The compound could be evaluated for its potential to regulate blood sugar levels and its mechanism of action in metabolic processes.

Insecticidal Properties

The insecticidal properties of 1,3,4-thiadiazole derivatives have been documented, suggesting that this compound could be useful in pest control strategies . Further research could determine its effectiveness and safety profile for use in agricultural or domestic settings.

Cognitive Disorders Treatment

Some 1,3,4-thiadiazoles exhibit anti-Alzheimer activity . The compound could be researched for its potential use in treating cognitive disorders, including Alzheimer’s disease, focusing on its neuroprotective effects and ability to enhance cognitive function.

特性

IUPAC Name |

N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4OS/c1-2-4-9-14-15-11(17-9)13-10(16)8-5-3-6-12-7-8/h3,5-7H,2,4H2,1H3,(H,13,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHIXIJNAUIAIHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN=C(S1)NC(=O)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601330474 |

Source

|

| Record name | N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601330474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26662444 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

57352-49-5 |

Source

|

| Record name | N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601330474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[(4-chlorophenyl)thio]acetyl}-4-methylpiperidine](/img/structure/B5834909.png)

![2-{2-[(3-nitrophenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B5834914.png)

![2-{[(2-tert-butyl-4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5834922.png)

![N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5834928.png)

![ethyl 1-[(2,5-dimethylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5834962.png)

![2-hydroxy-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B5834974.png)

![1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5834998.png)

![1-[(3,4-dimethoxyphenyl)carbonothioyl]pyrrolidine](/img/structure/B5835001.png)